4-[(2,3-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine
Description
Properties
IUPAC Name |
4-(2,3-dichlorophenyl)sulfanyl-6-(methoxymethyl)-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2OS/c1-23-11-13-10-16(24-15-9-5-8-14(19)17(15)20)22-18(21-13)12-6-3-2-4-7-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXBFHINRUWLOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)C2=CC=CC=C2)SC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrimidine Synthesis and Functionalization Strategies
Pyrimidine Ring Construction
The target compound’s 2-phenylpyrimidine scaffold is typically synthesized via cyclocondensation reactions. For example, Biginelli-like reactions involving aryl aldehydes, β-keto esters, and urea derivatives can yield 2-phenylpyrimidine intermediates. However, the presence of substituents at positions 4 and 6 necessitates post-cyclization modifications.
Chlorination at Positions 4 and 6
4,6-Dichloro-2-phenylpyrimidine serves as a critical intermediate. Chlorination is achieved using phosphorus oxychloride (POCl₃) under reflux, often with catalytic N,N-dimethylaniline to enhance reactivity. This dichloro intermediate enables sequential substitution at positions 4 and 6.
Sulfanyl Group Introduction at Position 4
Nucleophilic Aromatic Substitution
The 2,3-dichlorophenylsulfanyl group is introduced via nucleophilic substitution of the chloro group at position 4. 2,3-Dichlorobenzenethiol acts as the nucleophile in the presence of a strong base such as cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF).
Reaction Conditions
- Base : Cs₂CO₃ (3.0 equiv)
- Solvent : DMF (5–10 volumes)
- Temperature : 20–30°C
- Time : 1–2 hours
Example Protocol
Methoxymethyl Group Installation at Position 6
Alkylation of Chloro Intermediate
The chloro group at position 6 is replaced with a methoxymethyl group via nucleophilic substitution. Sodium methoxide (NaOMe) or iodomethane (CH₃I) in combination with a base facilitates this transformation.
Direct Substitution with Methoxymethyl Grignard
A methoxymethyl magnesium bromide reagent can displace chloride under anhydrous conditions:
- Reagent : Methoxymethyl magnesium bromide (2.0 equiv)
- Solvent : Tetrahydrofuran (THF)
- Temperature : 0°C to room temperature
Stepwise Hydroxymethylation and Methylation
Alternative approaches involve:
- Hydroxymethylation : Substitute Cl with hydroxymethyl using formaldehyde under basic conditions.
- Methylation : Treat the hydroxymethyl intermediate with CH₃I and Cs₂CO₃ in DMF.
Example Protocol
Alternative Synthetic Routes
One-Pot Sequential Substitution
Combining both substitution steps in a single reaction vessel reduces purification steps. However, steric and electronic factors may necessitate careful optimization of reagent addition sequences.
Use of Protective Groups
Temporary protection of the sulfanyl group during methoxymethyl installation may prevent undesired side reactions, such as oxidation or disulfide formation.
Critical Analysis of Reaction Parameters
Base Selection
Solvent Effects
Purification and Characterization
Work-Up Procedures
Scalability and Industrial Considerations
Batch vs. Continuous Processing
Chemical Reactions Analysis
Types of Reactions
4-[(2,3-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2,3-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2,3-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,3-Dichlorophenyl)sulfanyl]-6-methyl-2-phenylpyrimidine
- 4-[(2,3-Dichlorophenyl)sulfanyl]-6-(hydroxymethyl)-2-phenylpyrimidine
- 4-[(2,3-Dichlorophenyl)sulfanyl]-6-(ethoxymethyl)-2-phenylpyrimidine
Uniqueness
4-[(2,3-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to its analogs .
Biological Activity
4-[(2,3-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's unique structural features suggest various pharmacological applications, particularly in the fields of medicinal chemistry and drug development.
- Molecular Formula : C18H14Cl2N2OS
- Molecular Weight : 377.29 g/mol
- CAS Number : [Not specified in search results]
Biological Activity Overview
The biological activity of this compound has been explored in several studies, revealing its potential as an anti-inflammatory, antimicrobial, and anticancer agent. The presence of dichlorophenyl and sulfanyl groups is believed to enhance its biological efficacy.
The compound's mechanism of action is not fully elucidated but is thought to involve modulation of various signaling pathways and interactions with specific biological targets.
Antimicrobial Activity
A study evaluating the antimicrobial properties of various pyrimidine derivatives, including this compound, found that it exhibited significant activity against a range of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values were determined using standardized broth microdilution methods.
| Compound | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against Escherichia coli |
|---|---|---|
| This compound | 16 | 32 |
These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.
Anti-inflammatory Activity
In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages. Specifically, it inhibited the expression of TNF-alpha and IL-6 at concentrations as low as 10 µM.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the phenyl and pyrimidine rings can significantly impact the biological activity. The presence of electronegative substituents like chlorine enhances lipophilicity and biological interaction.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics. Toxicological assessments revealed low cytotoxicity in human cell lines at therapeutic concentrations, suggesting a favorable safety profile for further development.
Q & A
Q. What are the common synthetic routes for synthesizing 4-[(2,3-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine?
The synthesis typically involves multi-step organic reactions. Starting materials such as 2,3-dichlorophenyl thiol, methoxymethyl precursors, and 2-phenylpyrimidine derivatives undergo nucleophilic substitution to introduce the sulfanyl group. Subsequent coupling reactions with methoxymethyl and phenyl groups are performed under controlled conditions (e.g., inert atmosphere, reflux in polar aprotic solvents like DMF). Catalysts such as Pd-based complexes may accelerate coupling efficiency. Purification involves column chromatography or recrystallization to isolate the target compound .
Q. How is the structural integrity of this compound confirmed experimentally?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR spectroscopy (¹H, ¹³C) identifies substituent positions and confirms bond formation.
- IR spectroscopy detects functional groups (e.g., C-S stretching at ~600–700 cm⁻¹).
- X-ray crystallography resolves dihedral angles between the pyrimidine core and substituents, as seen in structurally analogous pyrimidine derivatives (e.g., dihedral angles of 12.8° between phenyl and pyrimidine rings) .
Q. What initial biological screening assays are recommended for this compound?
Preliminary screening includes:
- Antimicrobial activity : Disc diffusion assays against Gram-positive/negative bacteria and fungi.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antitumor potential.
- Molecular docking : Predictive binding affinity studies with targets like GlcN-6-P synthase or kinase enzymes .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of this compound?
Substituent effects can be systematically studied using the following framework:
| Modification | Impact on Activity | Evidence |
|---|---|---|
| Chloro groups (2,3-position) | Enhance hydrophobic interactions with targets | Increased antimicrobial activity in chloro-substituted analogs |
| Methoxymethyl group | Improve solubility and bioavailability | Reduced logP in methoxy derivatives |
| Sulfanyl linker | Facilitate hydrogen bonding with active sites | Stabilized protein-ligand complexes in docking studies |
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Catalysts : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling to enhance cross-coupling efficiency.
- Temperature : Maintain 80–100°C during nucleophilic substitution to minimize side reactions.
- Purification : Employ gradient elution in column chromatography (hexane:EtOAc) for better separation of byproducts .
Q. How should researchers resolve contradictions in biological activity data across studies?
Contradictions may arise from impurities, assay variability, or target specificity. Mitigation strategies include:
- Purity validation : HPLC (>95% purity) and elemental analysis.
- Dose-response curves : Establish IC₅₀/EC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based).
- Target profiling : Screen against a panel of related enzymes/receptors to identify selectivity .
Q. What computational methods predict the binding mode of this compound with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., kinases). Focus on H-bonding (e.g., sulfanyl group with catalytic lysine) and π-π stacking (phenyl rings with aromatic residues).
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent .
Q. What analytical challenges arise in quantifying degradation products under physiological conditions?
- Hydrolysis : Monitor methoxymethyl group cleavage via LC-MS in PBS (pH 7.4).
- Oxidation : Track sulfanyl-to-sulfoxide conversion using HPLC with UV detection at 254 nm.
- Stability protocols : Accelerated stability studies (40°C/75% RH) to identify degradation pathways .
Q. How does this compound compare structurally and functionally to related pyrimidine derivatives?
Comparative analysis with analogs reveals:
- Chloro vs. fluoro substituents : Chloro groups enhance potency but reduce solubility.
- Sulfanyl vs. sulfonamide linkers : Sulfanyl improves membrane permeability, while sulfonamide increases metabolic stability.
- Methoxymethyl vs. methyl groups : Methoxymethyl reduces cytotoxicity in non-target cells .
Q. What strategies validate the compound's mechanism of action in complex biological systems?
- Knockdown/knockout models : CRISPR-Cas9-mediated gene editing to confirm target dependency.
- Biochemical assays : Measure enzyme inhibition (e.g., IC₅₀ for kinases) alongside cellular assays.
- Thermal shift assays : Validate target engagement by monitoring protein melting temperature shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
